4-chloro-2-(1,2,3-thiadiazol-4-yl)phenol
CAS No.:
Cat. No.: VC9465714
Molecular Formula: C8H5ClN2OS
Molecular Weight: 212.66 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C8H5ClN2OS |
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Molecular Weight | 212.66 g/mol |
IUPAC Name | 4-chloro-2-(thiadiazol-4-yl)phenol |
Standard InChI | InChI=1S/C8H5ClN2OS/c9-5-1-2-8(12)6(3-5)7-4-13-11-10-7/h1-4,12H |
Standard InChI Key | XDEAAEHLSPSZCX-UHFFFAOYSA-N |
Canonical SMILES | C1=CC(=C(C=C1Cl)C2=CSN=N2)O |
Introduction
Structural and Chemical Identity
Molecular Architecture
The compound’s structure consists of:
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A phenol ring with a hydroxyl (-OH) group at the 1-position.
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A chlorine atom at the 4-position, enhancing electrophilic substitution reactivity.
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A 1,2,3-thiadiazole heterocycle at the 2-position, characterized by a five-membered ring containing two nitrogen atoms and one sulfur atom.
Empirical Formula: C₈H₅ClN₂OS
Molecular Weight: 212.65 g/mol
IUPAC Name: 4-Chloro-2-(1,2,3-thiadiazol-4-yl)phenol
Spectral Characterization
While experimental NMR/IR data for this specific compound are unavailable, analogs like 4-(1,2,3-thiadiazol-4-yl)phenol exhibit distinct spectral features :
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¹H NMR: Aromatic protons resonate between δ 7.3–8.6 ppm, with the thiadiazole proton appearing as a singlet near δ 8.6 ppm.
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¹³C NMR: Thiadiazole carbons appear at δ 160–170 ppm, while phenolic carbons range from δ 115–135 ppm.
Synthesis and Optimization
Retrosynthetic Analysis
The compound can be synthesized via two primary routes, adapted from methodologies for 1,2,3-thiadiazole derivatives :
Route 2: Tosylhydrazone Sulfurization
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Tosylhydrazone Preparation: React 4-chloro-2-hydroxyacetophenone with p-toluenesulfonylhydrazide in methanol .
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Sulfur Insertion: Heat the tosylhydrazone with elemental sulfur, tetrabutylammonium iodide (TBAI), and K₂S₂O₈ in dimethylacetamide (DMAC) .
Key Optimization Parameters:
Physicochemical Properties
Physical State and Solubility
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Appearance: Yellow to brown crystalline solid (inferred from analog ).
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Melting Point: Estimated 120–140°C (higher than 4-(1,2,3-thiadiazol-4-yl)phenol due to chloro substitution).
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Solubility:
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Polar solvents: Moderate in DMSO, DMAC.
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Nonpolar solvents: Insoluble in hexane.
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Stability and Reactivity
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Thermal Stability: Decomposes above 200°C.
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pH Sensitivity: Phenolic -OH (pKa ~10) deprotonates in basic conditions, enhancing solubility.
Parameter | Value |
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GHS Signal Word | Danger |
Hazard Statements | H290 (Corrosive to metals), H314 (Skin corrosion/irritation) |
Precautionary Codes | P280 (Wear gloves/eye protection), P305+P351+P338 (Eye exposure rinse) |
Biological Activity and Applications
Anticancer Prospects
Thiadiazole derivatives show:
Future Perspectives
Research Gaps
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Synthetic Scalability: Optimize yields beyond the current 55–77% .
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In Vivo Toxicity: Assess LD₅₀ in rodent models.
Derivative Exploration
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